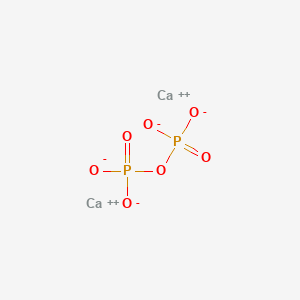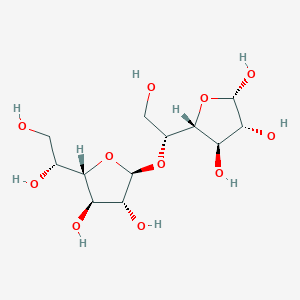
Calcium pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium pyrophosphate, with the chemical formula ( \text{Ca}_2 \text{P}_2 \text{O}_7 ), is an insoluble calcium salt containing the pyrophosphate anion. It exists in several forms, including an anhydrous form, a dihydrate, and a tetrahydrate. This compound is known for its role in this compound deposition disease (CPPD), commonly referred to as pseudogout, where it forms crystals in cartilage, leading to joint pain and inflammation .
Synthetic Routes and Reaction Conditions:
Tetrahydrate Form: This can be prepared by reacting sodium pyrophosphate (( \text{Na}_4 \text{P}_2 \text{O}_7 )) with calcium nitrate (( \text{Ca}(\text{NO}_3)_2 )) under carefully controlled pH and temperature conditions: [ \text{Na}_4 \text{P}_2 \text{O}_7 (\text{aq}) + 2 \text{Ca}(\text{NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2 \text{P}_2 \text{O}_7 \cdot 4 \text{H}_2 \text{O} + 4 \text{NaNO}_3 ]
Dihydrate Form: This can be formed by reacting pyrophosphoric acid (( \text{H}_4 \text{P}_2 \text{O}_7 )) with calcium chloride (( \text{CaCl}_2 )): [ \text{CaCl}_2 + \text{H}_4 \text{P}_2 \text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2 \text{P}_2 \text{O}_7 \cdot 2 \text{H}_2 \text{O} + \text{HCl} ]
Anhydrous Form: This can be prepared by heating dicalcium phosphate (( \text{CaHPO}_4 )): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2 \text{P}_2 \text{O}_7 + \text{H}_2 \text{O} ]
Industrial Production Methods: Industrial production often involves the thermal conversion of brushite (( \text{CaHPO}_4 \cdot 2 \text{H}_2 \text{O} )) synthesized from phosphoric acid (( \text{H}_3 \text{PO}_4 )) and calcium carbonate (( \text{CaCO}_3 )) at a molar ratio of P/Ca = 1.1 .
Types of Reactions:
Thermal Decomposition: this compound undergoes thermal decomposition to form various phases, including β- and γ-modifications.
Hydrolysis: In the presence of water, this compound can hydrolyze to form orthophosphate ions.
Common Reagents and Conditions:
Reagents: Sodium pyrophosphate, calcium nitrate, pyrophosphoric acid, calcium chloride, dicalcium phosphate.
Conditions: Controlled pH, temperature, and aqueous solutions.
Major Products:
From Thermal Decomposition: β- and γ-calcium pyrophosphate.
From Hydrolysis: Orthophosphate ions.
Aplicaciones Científicas De Investigación
Calcium pyrophosphate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other calcium phosphate compounds.
Biology and Medicine: Plays a role in the study of this compound deposition disease (CPPD) and is used in bioceramics for bone repair and regeneration.
Industry: Utilized as a mild abrasive in toothpaste due to its insolubility and nonreactivity towards fluoride.
Mecanismo De Acción
The mechanism by which calcium pyrophosphate exerts its effects involves the formation of crystals in the extracellular matrix, which can shed into the synovial fluid, leading to inflammation and joint pain in conditions like CPPD . The molecular targets include cartilage and synovial fluid, where the crystals interact with cellular and extracellular components to induce an inflammatory response.
Comparación Con Compuestos Similares
Calcium Phosphate: Used in bone regeneration and dental applications.
Magnesium Pyrophosphate: Similar in structure but contains magnesium instead of calcium.
Sodium Pyrophosphate: Contains sodium and is used in detergents and water treatment.
Uniqueness of Calcium Pyrophosphate: this compound is unique due to its role in CPPD and its specific crystal formation properties, which are not observed in other similar compounds .
Propiedades
Número CAS |
10086-45-0 |
|---|---|
Fórmula molecular |
CaH4O7P2 |
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
dicalcium;phosphonato phosphate |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
HJROPEWVPUPTSE-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
SMILES canónico |
OP(=O)(O)OP(=O)(O)O.[Ca] |
Color/Form |
Polymorphous crystals or powder White powde |
Densidad |
3.09 |
melting_point |
1353 °C |
| 10086-45-0 7790-76-3 |
|
Descripción física |
DryPowder A fine, white, odourless powde |
Pictogramas |
Irritant |
Números CAS relacionados |
35405-51-7 |
Solubilidad |
Insoluble in water. Soluble in dilute hydrochloric and nitric acids Sol in dil hydrochloric and nitric acids; practically insol in water Dilute acid; insoluble in wate |
Sinónimos |
Calcium Diphosphate Calcium Pyrophosphate Calcium Pyrophosphate (1:1) Calcium Pyrophosphate (1:2) Calcium Pyrophosphate (2:1) Calcium Pyrophosphate Dihydrate Calcium Pyrophosphate, Monohydrate Diphosphate, Calcium Monohydrate Calcium Pyrophosphate Pyrophosphate Dihydrate, Calcium Pyrophosphate, Calcium Pyrophosphate, Monohydrate Calcium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)





![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)



